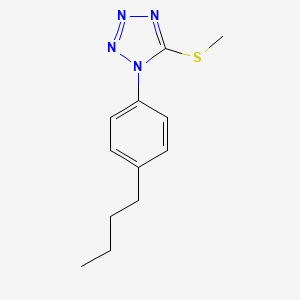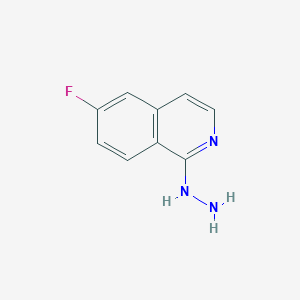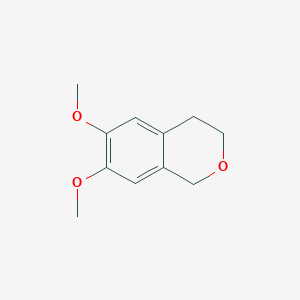
5,7-Dimethoxy-3,4-dihydronaphthalen-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dimethoxy-3,4-dihydronaphthalen-2(1H)-one is an organic compound with a unique structure that includes two methoxy groups and a dihydronaphthalene core
Méthodes De Préparation
The synthesis of 5,7-Dimethoxy-3,4-dihydronaphthalen-2(1H)-one typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the naphthalene core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of methoxy groups: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Reduction of the naphthalene core: The naphthalene core can be partially reduced to form the dihydronaphthalene structure using hydrogenation reactions with catalysts like palladium on carbon.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts.
Analyse Des Réactions Chimiques
5,7-Dimethoxy-3,4-dihydronaphthalen-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives using reagents like potassium permanganate or chromium trioxide.
Reduction: Further reduction can lead to fully saturated naphthalene derivatives using hydrogenation with catalysts.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Applications De Recherche Scientifique
5,7-Dimethoxy-3,4-dihydronaphthalen-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5,7-Dimethoxy-3,4-dihydronaphthalen-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
5,7-Dimethoxy-3,4-dihydronaphthalen-2(1H)-one can be compared with other similar compounds, such as:
5,7-Dimethoxy-1-tetralone: Similar structure but lacks the dihydronaphthalene core.
5,7-Dimethoxy-2-tetralone: Similar structure but with different positioning of the methoxy groups.
5,7-Dimethoxy-3,4-dihydro-1H-naphthalen-2-one: Similar structure but with different functional groups.
The uniqueness of this compound lies in its specific arrangement of functional groups and the dihydronaphthalene core, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
87656-89-1 |
|---|---|
Formule moléculaire |
C12H14O3 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
5,7-dimethoxy-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C12H14O3/c1-14-10-6-8-5-9(13)3-4-11(8)12(7-10)15-2/h6-7H,3-5H2,1-2H3 |
Clé InChI |
JDFOXCCZZZWMNQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(CCC(=O)C2)C(=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6,8-Dibromo-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13684196.png)



![9-Methyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13684218.png)

![6-[(6-Acetamido-4-pyrimidinyl)oxy]-N-[4-[(4-isopropyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-1-naphthamide](/img/structure/B13684229.png)




